1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine
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Overview
Description
1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a benzyl group and a substituted phenylprop-2-en-1-yl group, making it structurally unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine typically involves the reaction of piperazine with benzyl chloride and a substituted phenylprop-2-en-1-yl halide under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the phenylprop-2-en-1-yl group to a single bond, yielding a saturated derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Substituted benzyl or phenylprop-2-en-1-yl derivatives
Scientific Research Applications
1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its use as a central nervous system stimulant or as an antidepressant.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, resulting in stimulant or antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but lacking the substituted phenylprop-2-en-1-yl group.
1-methyl-4-benzylpiperazine (MBZP): Another stimulant with a methyl group instead of the substituted phenylprop-2-en-1-yl group.
1-(3-chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative with different pharmacological properties.
Uniqueness
1-benzyl-4-[(2E)-2-methyl-3-phenylprop-2-en-1-yl]piperazine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. Its combination of a benzyl group and a substituted phenylprop-2-en-1-yl group makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-4-[(E)-2-methyl-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2/c1-19(16-20-8-4-2-5-9-20)17-22-12-14-23(15-13-22)18-21-10-6-3-7-11-21/h2-11,16H,12-15,17-18H2,1H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFCWVPRFCGNLK-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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